

4-(2-Aminoethyl)benzoic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Aminoethyl)benzoic acid

Cat. No.: B073126

[Get Quote](#)

An In-Depth Technical Guide to 4-(2-Aminoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(2-Aminoethyl)benzoic acid**, a molecule of increasing interest in both pharmaceutical and materials science research. This document details its chemical identity, physicochemical properties, and key applications, with a focus on its role as a versatile building block in organic synthesis and its emerging use in advanced materials. While direct biological pathway elucidations are nascent, the established significance of its parent compound, p-aminobenzoic acid (PABA), suggests potential avenues for therapeutic development. This guide also includes detailed experimental protocols and logical workflows to support researchers in their practical applications of this compound.

Chemical Identity and Properties

4-(2-Aminoethyl)benzoic acid, also known as 4-carboxyphenethylamine, is a bifunctional organic compound featuring a benzoic acid moiety substituted with an aminoethyl group at the para position. This unique structure provides both acidic (carboxylic acid) and basic (primary amine) centers, making it a valuable zwitterionic building block for chemical synthesis.

Table 1: Physicochemical Properties of **4-(2-Aminoethyl)benzoic Acid**

Property	Value	Reference(s)
CAS Number	1199-69-5	[1]
Molecular Formula	C9H11NO2	[1]
Molecular Weight	165.19 g/mol	[1]
IUPAC Name	4-(2-aminoethyl)benzoic acid	
Melting Point	>350 °C	
Boiling Point	330.9±25.0 °C (Predicted)	
Density	1.193±0.06 g/cm3 (Predicted)	
Appearance	White to off-white solid	
Solubility	Soluble in water and polar organic solvents	

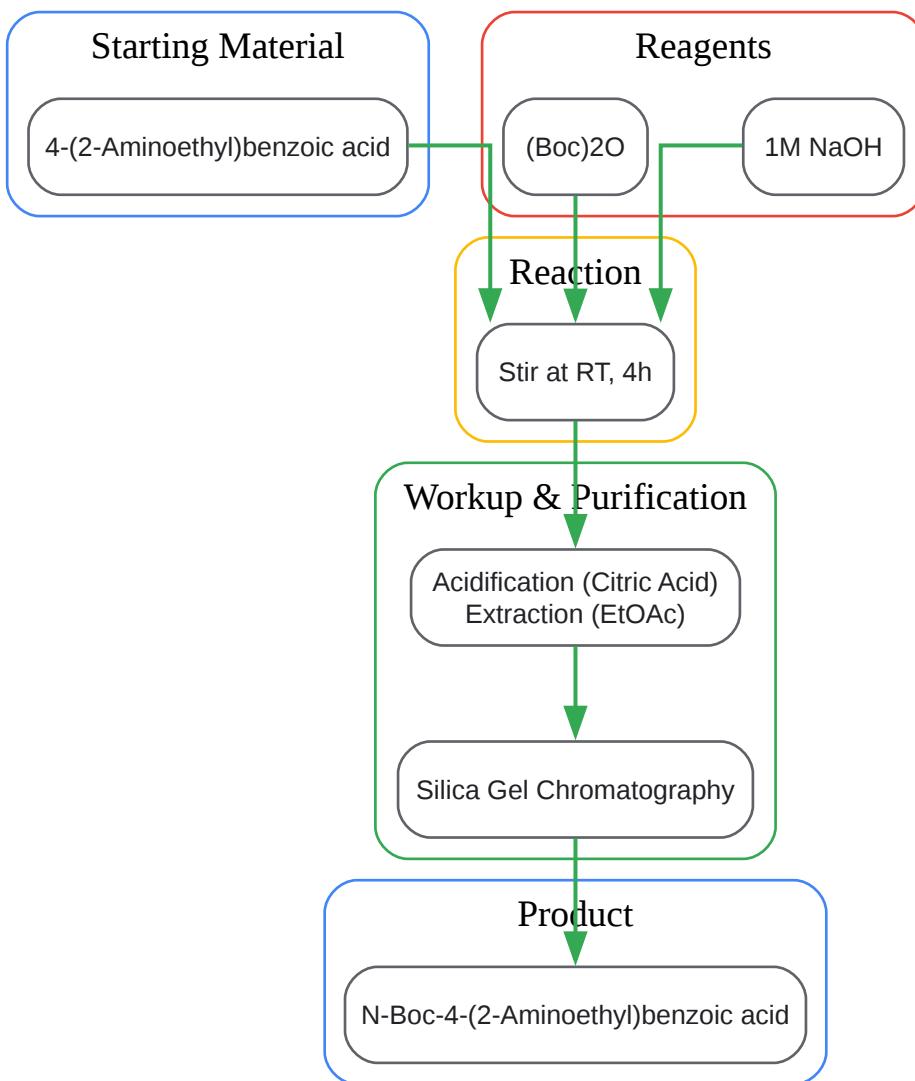
Synthesis and Reactivity

While a definitive, peer-reviewed synthesis protocol for **4-(2-Aminoethyl)benzoic acid** is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles and related preparations. A potential pathway involves the amination of a suitable precursor, such as 4-(2-bromoethyl)benzoic acid. The amino group can be introduced via various methods, including the Gabriel synthesis or direct amination with ammonia.

A key reaction for synthetic utility is the protection of the primary amine, often with a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at the carboxylic acid functionality.

Experimental Protocol: Boc-Protection of 4-(2-Aminoethyl)benzoic Acid

This protocol describes the protection of the amino group of **4-(2-Aminoethyl)benzoic acid** using di-tert-butyl dicarbonate (Boc)2O.


Materials:

- **4-(2-Aminoethyl)benzoic acid**
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 1 M Sodium Hydroxide (NaOH) aqueous solution
- Ethyl acetate
- 10% aqueous citric acid solution
- Water
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for chromatography
- Dichloromethane (CH₂Cl₂)
- Methanol (MeOH)

Procedure:

- Dissolve **4-(2-aminoethyl)benzoic acid** (1.0 eq) in 1 M NaOH aqueous solution.
- Add di-tert-butyl dicarbonate (1.2 eq) to the solution.
- Stir the reaction mixture at room temperature for 4 hours.
- Upon reaction completion, add ethyl acetate followed by 10% aqueous citric acid solution until a white solid precipitates.
- Separate the precipitate by filtration.
- Extract the filtrate three times with ethyl acetate.
- Combine the organic layers and wash sequentially with water and brine.

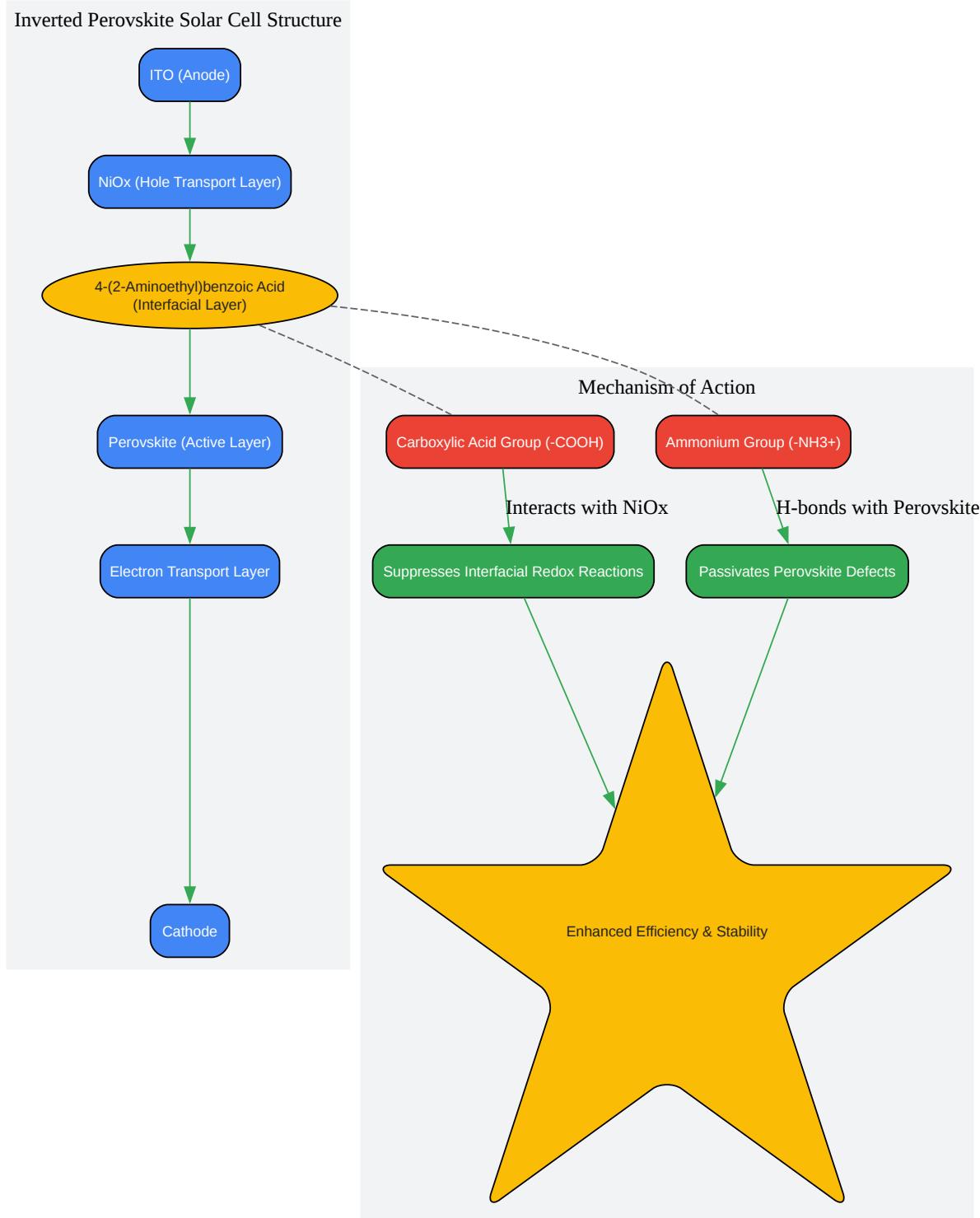
- Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
- Purify the residue by flash chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to yield **N-Boc-4-(2-aminoethyl)benzoic acid**.

[Click to download full resolution via product page](#)

Boc-protection of **4-(2-Aminoethyl)benzoic acid**.

Applications in Research and Development Pharmaceutical and Medicinal Chemistry

4-(2-Aminoethyl)benzoic acid serves as a valuable scaffold for the synthesis of novel therapeutic agents. Its structural similarity to PABA, a precursor for folate synthesis, makes it an interesting candidate for developing antagonists in pathways requiring folate metabolism. While direct biological activity data for the title compound is limited, derivatives of aminobenzoic acids have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Schiff bases derived from the related 4-(2-aminoethyl)benzenesulfonamide have been evaluated for their in vitro activity against arboviruses like Chikungunya and Zika virus.[2][3]


[Click to download full resolution via product page](#)

Drug development workflow using the target compound.

Materials Science: Perovskite Optoelectronics

A significant and recent application of **4-(2-Aminoethyl)benzoic acid** is in the field of perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs).[4] Its hydrobromide salt (ABABr) has been successfully employed as an interfacial layer between the hole transport layer (e.g., NiO_x) and the perovskite active layer.[5]

The bifunctional nature of the molecule plays a crucial role in this application. The carboxylic acid group can interact with the metal oxide layer, while the ammonium group forms hydrogen bonds with the halide perovskite, effectively passivating surface defects and suppressing detrimental redox reactions at the interface.[5] This leads to improved charge transport, enhanced film morphology, and significantly increased power conversion efficiency and operational stability of the devices.[5][6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suppressing Nickel Oxide/Perovskite Interface Redox Reaction and Defects for Highly Performed and Stable Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoic acid inhibits intrinsic ion migration for efficient and stable perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(2-Aminoethyl)benzoic acid CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073126#4-2-aminoethyl-benzoic-acid-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com